molecular formula C19H20N2O4 B13891033 2-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyPhenol

2-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyPhenol

Cat. No.: B13891033
M. Wt: 340.4 g/mol
InChI Key: RMPWZRITMISCQL-UHFFFAOYSA-N
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Description

The compound (6E)-6-[4-(4-ethoxyphenoxy)-5-methyl-1,2-dihydropyrazol-3-ylidene]-3-methoxycyclohexa-2,4-dien-1-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a methoxy group, and an ethoxyphenoxy group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-6-[4-(4-ethoxyphenoxy)-5-methyl-1,2-dihydropyrazol-3-ylidene]-3-methoxycyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the pyrazole ring The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the formation of the desired product

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(6E)-6-[4-(4-ethoxyphenoxy)-5-methyl-1,2-dihydropyrazol-3-ylidene]-3-methoxycyclohexa-2,4-dien-1-one: undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH levels. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

(6E)-6-[4-(4-ethoxyphenoxy)-5-methyl-1,2-dihydropyrazol-3-ylidene]-3-methoxycyclohexa-2,4-dien-1-one: has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (6E)-6-[4-(4-ethoxyphenoxy)-5-methyl-1,2-dihydropyrazol-3-ylidene]-3-methoxycyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (6E)-6-[4-(4-ethoxyphenoxy)-5-methyl-1,2-dihydropyrazol-3-ylidene]-3-methoxycyclohexa-2,4-dien-1-one include:

Uniqueness

What sets (6E)-6-[4-(4-ethoxyphenoxy)-5-methyl-1,2-dihydropyrazol-3-ylidene]-3-methoxycyclohexa-2,4-dien-1-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

2-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol

InChI

InChI=1S/C19H20N2O4/c1-4-24-13-5-7-14(8-6-13)25-19-12(2)20-21-18(19)16-10-9-15(23-3)11-17(16)22/h5-11,22H,4H2,1-3H3,(H,20,21)

InChI Key

RMPWZRITMISCQL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)OC)O)C

Origin of Product

United States

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